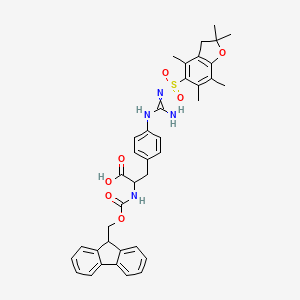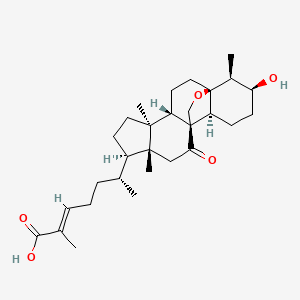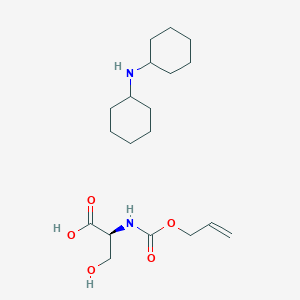![molecular formula C6H6N4O B1496475 6-甲基-1H-吡唑并[3,4-d]嘧啶-4(7H)-酮 CAS No. 30129-57-8](/img/structure/B1496475.png)
6-甲基-1H-吡唑并[3,4-d]嘧啶-4(7H)-酮
描述
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
6-甲基-1H-吡唑并[3,4-d]嘧啶-4(7H)-酮:科学研究应用
癌症研究: 该化合物已在抗癌活性领域被提及,特别是在发现针对急性髓系白血病具有潜在效率的激酶抑制剂方面 。激酶抑制剂是一种靶向癌症治疗方法,可以阻断某些酶,帮助阻止癌细胞生长。
化学合成: 该化合物可能被用作化学合成中的构建单元,因为它存在于各种合成途径中,用于创建更复杂的分子 .
药理学: 吡唑并[3,4-d]嘧啶衍生物因其药理特性而被发现,包括在内脏利什曼病 (VL) 动物模型中的口服功效 。这表明 6-甲基-1H-吡唑并[3,4-d]嘧啶-4(7H)-酮可以用于类似的药理学应用。
材料科学: 该化合物可能用于材料科学研究,作为专门的化学试剂或催化剂的一部分 .
作用机制
Target of Action
The primary target of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 by 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one affects the cell cycle progression . Specifically, it leads to a significant alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
生化分析
Biochemical Properties
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions by acting as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. By inhibiting CDKs, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can halt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound interacts with other proteins such as cyclins and CDK inhibitors, further modulating cell cycle dynamics . The nature of these interactions involves binding to the active site of the enzymes, thereby preventing substrate access and subsequent phosphorylation events.
Cellular Effects
The effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation and increased apoptosis . It also affects cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways . By inhibiting these pathways, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can decrease cell survival and promote apoptotic signaling. Furthermore, this compound influences gene expression by modulating the activity of transcription factors such as p53 and NF-κB, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one involves its binding interactions with biomolecules, particularly CDKs. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can modulate the activity of other signaling molecules, such as Akt and ERK, by interfering with their phosphorylation status . These changes in phosphorylation events result in altered cell signaling and gene expression, ultimately affecting cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as pH and temperature . Over time, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one may undergo degradation, leading to a decrease in its inhibitory activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can lead to adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is involved in various metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The interactions with these enzymes can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one . Additionally, the presence of cofactors such as NADPH can modulate the rate of metabolism and clearance of this compound .
Transport and Distribution
The transport and distribution of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported into cells via specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters . Once inside the cells, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with CDKs and other signaling molecules . It can also translocate to the nucleus, where it affects gene expression by modulating the activity of transcription factors . The localization of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one is regulated by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination . These modifications can direct the compound to specific compartments or organelles, influencing its overall activity and function.
属性
IUPAC Name |
6-methyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-8-5-4(2-7-10-5)6(11)9-3/h2H,1H3,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEQBYVMMNGTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952549 | |
| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30129-57-8 | |
| Record name | 30129-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)
![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)



![potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B1496434.png)


![(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1496446.png)
